molecular formula C11H15NOS B7472118 N-cyclopentyl-2-thiophen-3-ylacetamide

N-cyclopentyl-2-thiophen-3-ylacetamide

Cat. No. B7472118
M. Wt: 209.31 g/mol
InChI Key: RBXHNSQZAQSTNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-2-thiophen-3-ylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of amides and has a molecular formula of C13H17NOS.

Scientific Research Applications

N-cyclopentyl-2-thiophen-3-ylacetamide has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, the compound has been shown to reduce inflammation by modulating the immune response. In neurological disorder research, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-thiophen-3-ylacetamide is not fully understood. However, studies have suggested that the compound exerts its therapeutic effects by modulating various signaling pathways in cells. For example, in cancer cells, this compound has been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. In inflammation research, the compound has been shown to modulate the NF-κB signaling pathway, which is involved in the immune response.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in cells. In cancer cells, the compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurological disorder research, the compound has been found to reduce oxidative stress and inflammation, which are involved in the pathogenesis of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-cyclopentyl-2-thiophen-3-ylacetamide in lab experiments is its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases, which makes it an attractive target for further research. However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer the compound in certain experiments.

Future Directions

For research on the compound include elucidating its mechanism of action, exploring its potential in combination therapy, and developing more efficient synthesis methods.

Synthesis Methods

The synthesis of N-cyclopentyl-2-thiophen-3-ylacetamide involves the reaction between cyclopentylamine and 2-bromo-3-thiopheneacetic acid. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure this compound.

properties

IUPAC Name

N-cyclopentyl-2-thiophen-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c13-11(7-9-5-6-14-8-9)12-10-3-1-2-4-10/h5-6,8,10H,1-4,7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXHNSQZAQSTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.